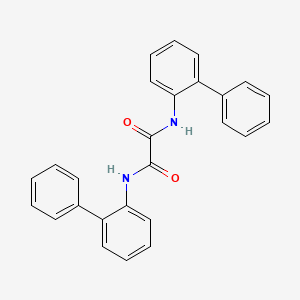

N,N'-bis(2-phenylphenyl)oxamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of N,N’-bis(2-phenylphenyl)oxamide typically involves the reaction of 2-aminodiphenyl with diethyloxalate . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Análisis De Reacciones Químicas

N,N’-bis(2-phenylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides.

Reduction: Reduction reactions can convert N,N’-bis(2-phenylphenyl)oxamide into amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N,N’-bis(2-phenylphenyl)oxamide has a wide range of scientific research applications:

Chemistry: It is used in organic synthesis as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of N,N’-bis(2-phenylphenyl)oxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

N,N’-bis(2-phenylphenyl)oxamide can be compared with other similar compounds, such as:

N,N’-bis(2-phenylethyl)oxamide: This compound has a similar structure but different substituents, leading to variations in its chemical and physical properties.

N,N’-Methylenebis(acrylamide): Another related compound with different applications and reactivity.

The uniqueness of N,N’-bis(2-phenylphenyl)oxamide lies in its specific structure, which imparts distinct properties and reactivity compared to other similar compounds .

Actividad Biológica

N,N'-bis(2-phenylphenyl)oxamide, with the chemical formula C26H20N2O2, is a compound that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

- IUPAC Name : this compound

- CAS Number : 21022-17-3

- Molecular Weight : 420.45 g/mol

- Structure : The compound features two phenyl rings attached to an oxamide group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminodiphenyl with diethyloxalate under controlled conditions. This process can yield various derivatives depending on the reaction conditions and reagents used .

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with enzymes and proteins. Some key findings include:

- Enzyme Inhibition : Studies show that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Anticancer Activity : Research has indicated that oxamide derivatives, including this compound, may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The compound's ability to interact with enzymes alters their activity, leading to various downstream effects. For instance:

- Binding Affinity : The compound's structure allows it to bind effectively to active sites on enzymes such as AChE and BuChE, inhibiting their function and thus affecting neurotransmitter levels in the brain .

Comparative Analysis

To better understand the significance of this compound, it can be compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N,N'-bis(2-phenyethyl)oxamide | Oxamide derivative | Moderate AChE inhibition |

| N,N'-Methylenebis(acrylamide) | Acrylamide derivative | Anticancer properties |

This comparison highlights the unique properties of this compound in terms of its potent biological activities compared to related compounds.

Case Studies and Research Findings

- Study on AChE Inhibition : A research article published in 2024 explored the synthesis and biological evaluation of oxamide analogs, including this compound. The study found that this compound exhibited significant inhibition of AChE activity, indicating potential therapeutic benefits for Alzheimer's disease .

- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of various oxamide compounds, revealing that this compound demonstrated substantial free radical scavenging activity, suggesting its role in protecting cells from oxidative damage.

- Cytotoxicity Evaluation : Research conducted on multiple cancer cell lines showed that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition .

Propiedades

IUPAC Name |

N,N'-bis(2-phenylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRNVGVPSVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318907 | |

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21022-17-3 | |

| Record name | MLS000758528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000758528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.